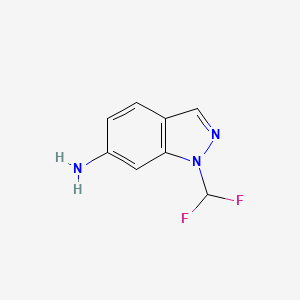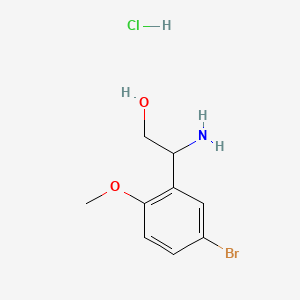
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an acetic acid moiety attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Methylation: The methyl group can be introduced via methylation of the pyrazole ring using methyl iodide and a base.
Acetic Acid Moiety: The acetic acid moiety can be introduced through the reaction of the pyrazole derivative with bromoacetic acid or its ester, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrazole ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, catalysts, and chemical intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Tert-butyl)-1-methyl-1h-pyrazol-3-yl)acetic acid
- 2-(3-(Tert-butyl)-1-ethyl-1h-pyrazol-4-yl)acetic acid
- 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)acetic acid
Comparison
Compared to similar compounds, 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid is unique due to the specific positioning of the tert-butyl and methyl groups on the pyrazole ring. This unique arrangement can influence its chemical reactivity, biological activity, and overall stability. The presence of the acetic acid moiety also adds to its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(3-tert-butyl-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)9-7(5-8(13)14)6-12(4)11-9/h6H,5H2,1-4H3,(H,13,14) |
Clave InChI |
XVDFDYPRMSPLJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C=C1CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)



![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)

![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)


![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
